molecular formula C6H9ClN2O2 B1366384 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE

1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE

Cat. No.: B1366384
M. Wt: 176.6 g/mol
InChI Key: DMTJPRGIWDILAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE is an ionic liquid with a unique structure that includes a carboxymethyl group attached to an imidazolium ring. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of recyclable solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ion exchange reactions are typically carried out in aqueous solutions at room temperature.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Imidazoline derivatives.

    Substitution: Various imidazolium salts with different anions.

Mechanism of Action

The mechanism of action of 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE involves its interaction with molecular targets through ionic and hydrogen bonding. The carboxymethyl group can form hydrogen bonds with various substrates, enhancing its catalytic activity. Additionally, the imidazolium ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE is unique due to its combination of thermal stability, solubility, and catalytic properties. Its ability to participate in a wide range of chemical reactions and its biocompatibility make it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6 g/mol

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)acetic acid;chloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3,5H,4H2,1H3;1H

InChI Key

DMTJPRGIWDILAE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)O.[Cl-]

Origin of Product

United States

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